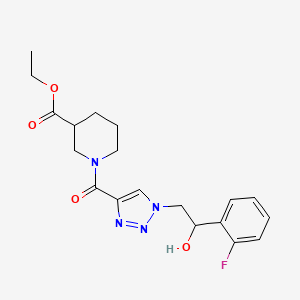
ethyl 1-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C19H23FN4O4 and its molecular weight is 390.415. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C20H21FN4O4
- Molecular Weight : 400.41 g/mol
- Functional Groups : Triazole ring, piperidine moiety, and hydroxyl group.
The presence of the triazole ring is significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazole derivatives have been shown to inhibit enzymes involved in fungal cell wall synthesis, making them effective antifungal agents.
- Modulation of Signaling Pathways : The compound may interact with specific receptors or signaling pathways in cells, influencing cellular responses and potentially leading to therapeutic effects in conditions such as cancer or inflammation.
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains and fungi. The following table summarizes the antimicrobial efficacy based on recent studies:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 8 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown promise in inhibiting the proliferation of cancer cell lines. A notable study demonstrated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values :
Study on Antifungal Efficacy
A recent study evaluated the antifungal activity of this compound against Candida albicans. The study utilized a microdilution method to determine MIC values. Results indicated that the compound effectively inhibited fungal growth at concentrations lower than those required for conventional antifungal agents.
Research on Anticancer Properties
Another significant study focused on the anticancer effects of the compound on breast cancer cells. The findings revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis showed a notable increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptosis .
特性
IUPAC Name |
ethyl 1-[1-[2-(2-fluorophenyl)-2-hydroxyethyl]triazole-4-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O4/c1-2-28-19(27)13-6-5-9-23(10-13)18(26)16-11-24(22-21-16)12-17(25)14-7-3-4-8-15(14)20/h3-4,7-8,11,13,17,25H,2,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOYWNNOMUFXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CN(N=N2)CC(C3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














